Cas no 20883-94-7 (Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate)
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- (E)-Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate
- methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate
- methyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoate
- Benzoic acid, 4-(3-methoxy-3-oxo-1-propenyl)-, methyl ester
- SCHEMBL11332365
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
- 52148-89-7
- SCHEMBL1133144
- CS-0120771
- DB-299984
- starbld0021905
- Z24610811
- OHHRWWCYKPUJOW-VMPITWQZSA-N
- Benzoic acid, 4-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester
- DTXSID10418753
- AKOS008392074
- 20883-94-7
- Methyl 4-[(1E)-3-methoxy-3-oxo-1-propenyl]benzoate #
- METHYL 4-[(1E)-3-METHOXY-3-OXOPROP-1-EN-1-YL]BENZOATE
- Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate
-
- MDL: MFCD00454252
- Inchi: 1S/C12H12O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-8H,1-2H3/b8-5+
- InChI Key: OHHRWWCYKPUJOW-VMPITWQZSA-N
- SMILES: O(C)C(C1C=CC(/C=C/C(=O)OC)=CC=1)=O
Computed Properties
- Exact Mass: 220.07356
- Monoisotopic Mass: 220.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.6
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154234-1g |
(E)-Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate |
20883-94-7 | 95% | 1g |
$384 | 2021-06-17 | |
| Alichem | A019099268-1g |
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate |
20883-94-7 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM154234-1g |
(E)-Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate |
20883-94-7 | 95% | 1g |
$372 | 2023-01-09 | |
| TRC | M779770-500mg |
Methyl 4-(3-Methoxy-3-oxoprop-1-enyl)benzoate |
20883-94-7 | 500mg |
$839.00 | 2023-05-17 | ||
| TRC | M779770-1g |
Methyl 4-(3-Methoxy-3-oxoprop-1-enyl)benzoate |
20883-94-7 | 1g |
$ 1200.00 | 2023-09-06 | ||
| TRC | M779770-10mg |
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate |
20883-94-7 | 10mg |
45.00 | 2021-07-27 | ||
| TRC | M779770-50mg |
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate |
20883-94-7 | 50mg |
155.00 | 2021-07-27 | ||
| TRC | M779770-100mg |
Methyl 4-(3-Methoxy-3-oxoprop-1-enyl)benzoate |
20883-94-7 | 100mg |
$184.00 | 2023-05-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191411-1g |
Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate |
20883-94-7 | 95% mix TBC as stabilizer | 1g |
¥3142 | 2023-04-14 | |
| Parkway Scientific | YB-257-1g |
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate |
20883-94-7 | > 95% | 1g |
$395 | 2024-05-21 |
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate: An Overview of CAS No. 20883-94-7
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate, with the CAS number 20883-94-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its aromatic ring and a substituted methoxyketone group, which endow it with a range of interesting properties.
The chemical formula of Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate is C12H12O4. It is a white to off-white crystalline solid at room temperature and has a molecular weight of approximately 220.22 g/mol. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but it has limited solubility in water. These solubility properties make it suitable for a variety of synthetic and analytical procedures.
One of the key features of Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate is its reactivity. The presence of the methoxyketone group makes it an excellent substrate for various chemical transformations, including nucleophilic addition, Michael addition, and condensation reactions. These reactions are crucial in the synthesis of more complex molecules, such as pharmaceutical intermediates and functional materials.
In the pharmaceutical industry, Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate has been explored as a potential intermediate in the synthesis of drugs targeting specific biological pathways. Recent studies have shown that compounds derived from this structure exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate demonstrated significant inhibition of cancer cell proliferation through the modulation of specific signaling pathways.
Beyond pharmaceutical applications, Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate has also found use in materials science. Its unique chemical structure makes it a valuable building block for the synthesis of polymers and other functional materials. Research published in Advanced Materials in 2020 highlighted the use of this compound as a monomer in the development of novel polymeric materials with enhanced mechanical and thermal properties. These materials have potential applications in areas such as electronics, coatings, and biomedical devices.
The synthesis of Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate can be achieved through several routes, depending on the desired purity and scale. One common method involves the reaction of 4-hydroxybenzaldehyde with methyl acetoacetate in the presence of an acid catalyst. This reaction proceeds via a Claisen condensation followed by esterification to yield the target compound. Another approach involves the reaction of methyl 4-formylbenzoate with methyl acetoacetate under basic conditions, which also leads to the formation of Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate.
The safety profile of Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate is an important consideration for its use in various applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin and eyes and to ensure proper ventilation during handling. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to minimize risks.
In conclusion, Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate (CAS No. 20883-94-7) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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